5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid
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Overview
Description
5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans and pyridines, as well as carboxylic acid derivatives .
Scientific Research Applications
5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A similar compound with two carboxylic acid groups, used in the production of bioplastics.
2-Furancarboxylic Acid (FCA): A simpler furan derivative with one carboxylic acid group, used in various chemical syntheses.
Uniqueness
5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid is unique due to the presence of both a furan and a pyridine ring in its structure, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(2-methylpyridin-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
ACAFLYLNXLWWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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